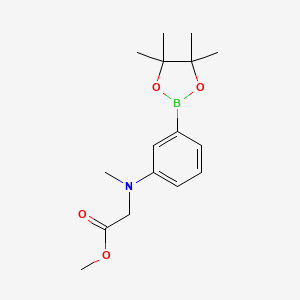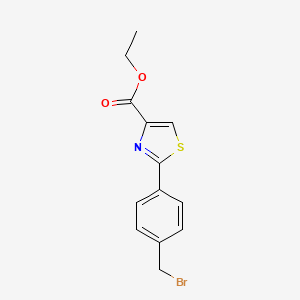
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-hydroxy-3-methylbutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with a 3-hydroxy-3-methylbutyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps might include recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
(4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with diol-containing biomolecules.
Medicine: Explored for its potential in drug development, particularly as a protease inhibitor or in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diol-containing molecules, making it useful in various biochemical applications. The compound can also participate in catalytic cycles, such as those in Suzuki-Miyaura coupling, where it undergoes transmetalation with palladium complexes to form new carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler analog with a phenyl ring directly attached to the boronic acid group.
4-Hydroxyphenylboronic acid: Contains a hydroxyl group on the phenyl ring, similar in reactivity but different in substitution pattern.
3-Hydroxy-4-methoxyphenylboronic acid: Features a methoxy group in addition to the hydroxyl group, offering different electronic properties.
Uniqueness: (4-(3-Hydroxy-3-methylbutyl)phenyl)boronic acid is unique due to the presence of the 3-hydroxy-3-methylbutyl group, which imparts distinct steric and electronic effects. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
1410792-52-7 |
|---|---|
Formule moléculaire |
C11H17BO3 |
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
[4-(3-hydroxy-3-methylbutyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H17BO3/c1-11(2,13)8-7-9-3-5-10(6-4-9)12(14)15/h3-6,13-15H,7-8H2,1-2H3 |
Clé InChI |
FSOSZMOSYAAMQD-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CCC(C)(C)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)







![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)
